molecular formula C8H4INO2 B1587622 7-Iodoindoline-2,3-dione CAS No. 20780-78-3

7-Iodoindoline-2,3-dione

Cat. No.: B1587622
CAS No.: 20780-78-3
M. Wt: 273.03 g/mol
InChI Key: RLGIFVDILDEIHL-UHFFFAOYSA-N
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Description

7-Iodoindoline-2,3-dione, also known as 7-Iodoisatin, is a chemical compound with the molecular formula C8H4INO2 and a molecular weight of 273.03 g/mol . This compound is a derivative of indoline-2,3-dione, where an iodine atom is substituted at the 7th position of the indoline ring. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary targets of 7-Iodoindoline-2,3-dione This compound belongs to the class of N-isoindoline-1,3-dione heterocycles , which have been noted for their diverse chemical reactivity and promising applications in various fields

Mode of Action

The exact mode of action of This compound Compounds in the n-isoindoline-1,3-dione class are known for their diverse reactivity . They are often involved in condensation reactions with aromatic primary amines . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

The biochemical pathways affected by This compound N-isoindoline-1,3-dione derivatives have been noted for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The specific pathways influenced by this compound remain to be determined.

Result of Action

The molecular and cellular effects of This compound N-isoindoline-1,3-dione derivatives have been noted for their potential therapeutic applications

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field

Preparation Methods

The synthesis of 7-Iodoindoline-2,3-dione typically involves the iodination of indoline-2,3-dione. One common method includes the reaction of indoline-2,3-dione with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature . The general reaction scheme is as follows:

Indoline-2,3-dione+I2+H2O2This compound+H2O\text{Indoline-2,3-dione} + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} Indoline-2,3-dione+I2​+H2​O2​→this compound+H2​O

Chemical Reactions Analysis

7-Iodoindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 7-iodoindole-2,3-dione derivatives.

    Reduction: Reduction reactions can convert this compound to 7-iodoindoline derivatives.

    Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

7-Iodoindoline-2,3-dione can be compared with other indoline-2,3-dione derivatives, such as:

    Indoline-2,3-dione: The parent compound without the iodine substitution.

    5-Bromoindoline-2,3-dione: A similar compound with a bromine atom at the 5th position.

    6-Chloroindoline-2,3-dione: A compound with a chlorine atom at the 6th position.

The uniqueness of this compound lies in the presence of the iodine atom at the 7th position, which can influence its reactivity and biological activity compared to other halogenated indoline-2,3-dione derivatives .

Biological Activity

7-Iodoindoline-2,3-dione, a halogenated derivative of indoline-2,3-dione, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of indole derivatives known for their significant pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an iodine atom at the 7-position of the indoline ring system. This substitution enhances its chemical reactivity and biological activity compared to non-halogenated analogs. The presence of iodine allows for unique interactions with biological targets, potentially influencing its efficacy in various applications.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. Key mechanisms include:

  • Antimicrobial Activity : Indole derivatives have shown efficacy against various pathogens by disrupting bacterial cell division and biofilm formation. Research indicates that halogenated indoles can permeate microbial membranes, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
  • Anticancer Properties : Studies have demonstrated that derivatives of indoline-2,3-dione exhibit cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma). In vivo studies using xenograft models have shown that these compounds can inhibit tumor growth significantly .

Biological Activities

The following table summarizes the various biological activities associated with this compound and related compounds:

Activity Description Reference
AntimicrobialEffective against multidrug-resistant bacteria; disrupts biofilm formation
AnticancerInhibits growth of lung cancer cells; reduces tumor size in animal models
AntioxidantScavenges free radicals; protects cells from oxidative stress
AntidiabeticModulates glucose metabolism; potential for diabetes management
AntiviralInhibits viral replication through interference with viral enzymes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various iodinated indole derivatives, including this compound. The results indicated significant inhibition of Acinetobacter baumannii growth and biofilm formation, showcasing its potential as a therapeutic agent against resistant strains .
  • Anticancer Activity : In a controlled study involving nude mice implanted with A549 cancer cells, treatment with this compound led to a marked reduction in tumor size compared to untreated controls. Histopathological examinations confirmed reduced malignancy and improved survival rates in treated animals .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. Its solid-state at room temperature allows for stability in formulations intended for therapeutic use. Further investigations into its metabolism and excretion are necessary to fully understand its pharmacological profile.

Properties

IUPAC Name

7-iodo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGIFVDILDEIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398722
Record name 7-Iodoindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20780-78-3
Record name 7-Iodoisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20780-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Iodoindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Iodoisatin
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Synthesis routes and methods

Procedure details

2-(hydroxyimino)-N-(2-iodophenyl)acetamide (3.2 g, 0.011 mmol) was added to conc. H2SO4 (15 mL) in small portions at 60° C. The reaction mixture was further heated at 85° C. for 5 h. After the reaction completion, the reaction mixture was cooled to room temperature and poured into crushed ice. A brown color solid product precipitated. It was then filtered and washed with chilled water several times, then dried in a vacuum oven to get 2.9 g of the required product as a red coloured solid (87%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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